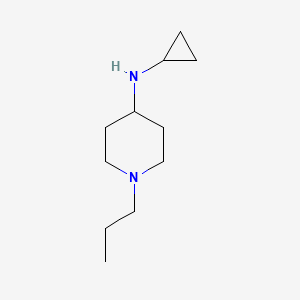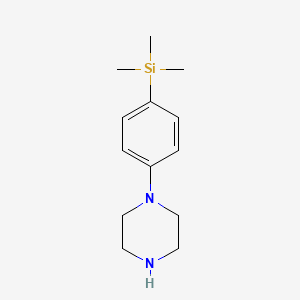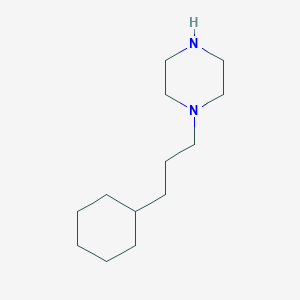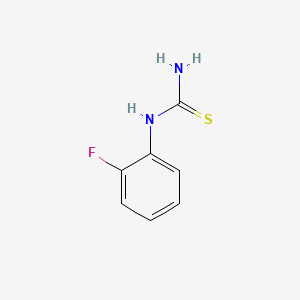
4-Chloro-3',5'-diméthylbenzophénone
Vue d'ensemble
Description
4-Chloro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
4-Chloro-3’,5’-dimethylbenzophenone is used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and other biological processes.
Medicine: While not widely used in therapeutic applications, it serves as a model compound in medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3’,5’-dimethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3,5-dimethylbenzoyl chloride with chlorobenzene in the presence of aluminum trichloride as a catalyst . The reaction is carried out at a temperature of 70°C for 16 hours. The reaction mixture is then acidified and washed with water to remove impurities. The product is purified by recrystallization from ethanol, yielding white crystals with a melting point of 72-73°C .
Industrial Production Methods
While specific industrial production methods for 4-Chloro-3’,5’-dimethylbenzophenone are not widely documented, the Friedel-Crafts acylation method described above is a common approach in industrial settings due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3’,5’-dimethylbenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically require a base and are carried out at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones.
Mécanisme D'action
The specific mechanism of action for 4-Chloro-3’,5’-dimethylbenzophenone is not well-documented. like other benzophenone derivatives, it likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound of 4-Chloro-3’,5’-dimethylbenzophenone, lacking the chlorine and methyl substituents.
4-Chlorobenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the methyl groups.
3,5-Dimethylbenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the chlorine atom.
Uniqueness
4-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl substituents on the benzene rings. These substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373914 | |
| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-03-6 | |
| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)



![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
